molecular formula C9H10O3 B1209934 2-(4-Hydroxyphenyl)propanoic acid CAS No. 938-96-5

2-(4-Hydroxyphenyl)propanoic acid

Cat. No. B1209934
M. Wt: 166.17 g/mol
InChI Key: ZHMMPVANGNPCBW-UHFFFAOYSA-N
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Patent
US04415751

Procedure details

A 13.6 g. portion of 4-hydroxyacetophenone was dissolved in 50 ml. of dimethylformamide, and 0.1 g. of sodium hydroxide and 2.5 g. of 5% palladium-on-carbon hydrogenation catalyst was added. The mixture was placed in a Parr hydrogenator at 45° for 3.5 hours, with shaking, and was then shaken at ambient temperature for 16.5 hours. The mixture was then filtered to remove the catalyst, and the solution was added to 5.4 g. of sodium cyanide in a Pyrex flask. The mixture was stirred at 130° for 6 hours, and was then evaporated under vacuum to obtain an oily residue. The residue was dissolved in 38 ml. of 50% aqueous sodium hydroxide and 38 ml. of water, and was stirred under reflux for 8 hours. Its pH was then adjusted to 2.0 with concentrated hydrochloric acid, 50 ml. of water was added, and the mixture was heated to reflux. It was filtered at the reflux temperature through a filter aid pad, and the filtrate was cooled and extracted twice with 125 ml. portions of ethyl acetate. The organic layers were combined and evaporated under vacuum to an oil. To it was added 50 ml. of toluene, followed by 50 ml. of hexane. The product crystallized within a few minutes, and the suspension was stirred for 1 hour before it was filtered. The solids were dried under vacuum at 40° to obtain 14.5 g. of the desired product, identical to that of Example 1. Its melting point was 127°-129°, and the yield was 85.8% of the theoretical yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
85.8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=O.CN(C)[CH:13]=[O:14].[OH-:16].[Na+].Cl>[Pd].O>[OH:10][C:7]1[CH:8]=[CH:9][C:4]([CH:2]([CH3:1])[C:13]([OH:14])=[O:16])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then shaken at ambient temperature for 16.5 hours
Duration
16.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
ADDITION
Type
ADDITION
Details
the solution was added to 5.4 g
STIRRING
Type
STIRRING
Details
The mixture was stirred at 130° for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain an oily residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 38 ml
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
FILTRATION
Type
FILTRATION
Details
It was filtered at the reflux temperature through a filter aid pad
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 125 ml
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum to an oil
ADDITION
Type
ADDITION
Details
To it was added 50 ml
CUSTOM
Type
CUSTOM
Details
The product crystallized within a few minutes
STIRRING
Type
STIRRING
Details
the suspension was stirred for 1 hour before it
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum at 40°
CUSTOM
Type
CUSTOM
Details
to obtain 14.5 g

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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